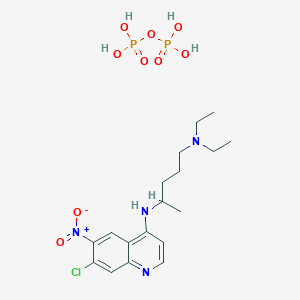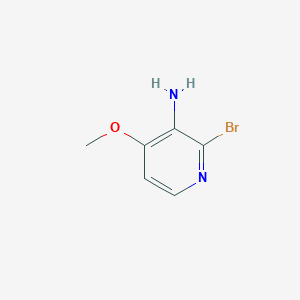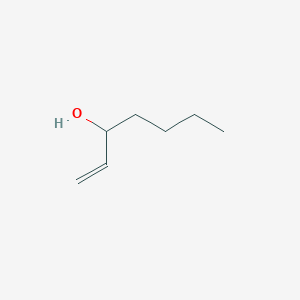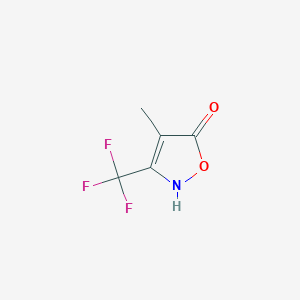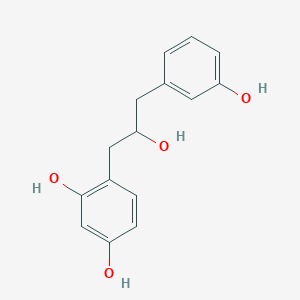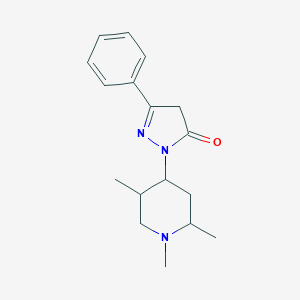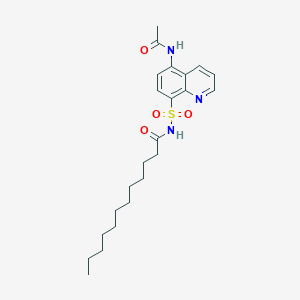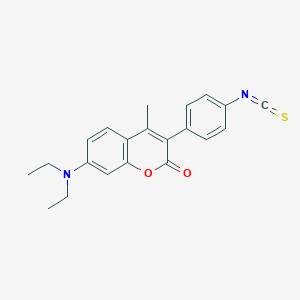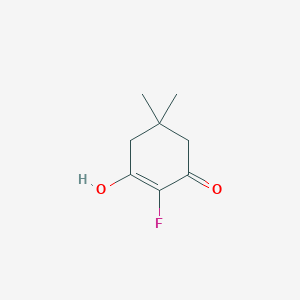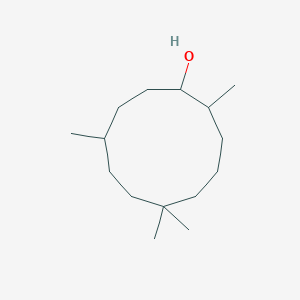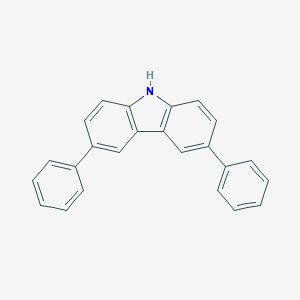
3,6-Diphenyl-9H-carbazole
Descripción general
Descripción
3,6-Diphenyl-9H-carbazole (DPhCz) is an electron-donating derivative of 9H-carbazole . It has extended π-π conjugation from carbazole fused rings to the phenyl groups attached at the 3 and 6 positions . It can serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Synthesis Analysis
The synthesis of 3,6-Diphenyl-9H-carbazole involves the direct bromination of 9H-carbazole with N-Bromo succinimide (NBS), due to the high reactivity at the 3,6 positions . The reaction formula is as follows: Add 3,6-dibromo-9H-carbazole (2.6g, 8mmol), NaBPh4 (2.736g, 8mmol), tetrabutylammonium bromide (TBAB) (0.12g, 0.5mmol), chlorinated into a 250mL three-necked flask Palladium (0.05g, 0.25mmol), 30ml of 2M sodium carbonate solution, 120ml of acetone, reflux for 36h under nitrogen .
Molecular Structure Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The electrochemical method comprises the oxidation of two monomers, resulting in the development of doped films on the electrode surface .
Physical And Chemical Properties Analysis
Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, and photoconductivity . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .
Aplicaciones Científicas De Investigación
Optoelectronic Applications
3,6-Diphenyl-9H-carbazole is widely used in optoelectronic applications due to its excellent optoelectronic properties . It has high charge carrier mobility and excellent morphological stability, making it a potential candidate in the field of nanodevices .
Rechargeable Batteries
The compound is also used in the development of rechargeable batteries . Its high charge carrier mobility and excellent electrochemical properties make it suitable for this application .
Electrochemical Transistors
3,6-Diphenyl-9H-carbazole is used in the construction of electrochemical transistors . Its excellent electrical and electrochemical properties make it a good choice for this application .
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the construction of OLED devices . Its unique optical and electronic properties, high electron-donating ability, and photoconductivity make it an outstanding candidate for integration into polymers used in OLEDs .
Organic Thin Film Transistors
3,6-Diphenyl-9H-carbazole is used in the construction of organic thin film transistors . Its high charge carrier mobility and excellent electrical properties make it suitable for this application .
Organic Photovoltaics (OPVs)
The compound is used in the development of OPVs . Its unique optical and electronic properties, high electron-donating ability, and photoconductivity make it an excellent choice for this application .
Light-Emitting Electrochemical Cells
3,6-Diphenyl-9H-carbazole is used in the construction of light-emitting electrochemical cells . Its excellent optoelectronic properties make it suitable for this application .
Thermally Activated Delayed Fluorescent OLED Devices
The compound is used in the construction of thermally activated delayed fluorescent OLED devices . Its unique optical properties and high electron-donating ability make it an excellent choice for this application .
Mecanismo De Acción
Target of Action
3,6-Diphenyl-9H-carbazole (DPhCz) is primarily an electron-donating compound . It is used as an intermediate for constructing more complex structures of small semiconducting materials . The primary targets of DPhCz are the electron-accepting units in these materials, where it donates electrons to facilitate various optoelectronic processes .
Mode of Action
DPhCz interacts with its targets through π-π conjugation . This interaction extends from the carbazole fused rings to the phenyl groups attached at the 3,6 positions . The degree of electron-donating strength is in the order of carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole . This results in a relative red-shift of emissions of 3,6-dimethylcarbazole and 3,6-diphenylcarbazole when compared to non-substituted carbazoles .
Biochemical Pathways
The biochemical pathways affected by DPhCz primarily involve the transfer of electrons in optoelectronic devices . The extended π-π conjugation in DPhCz allows for efficient electron transfer, which is crucial for the functioning of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacokinetics
DPhCz is a solid compound with a melting point of 184°C . Its solubility in organic solvents is good , which could potentially influence its distribution and bioavailability in certain applications.
Result of Action
The primary result of DPhCz’s action is the generation of electroluminescence in optoelectronic devices . For instance, a device based on the fluorescence emitter 3Ph 2 CzCzBN, derived from benzonitrile with four 3,6-diphenylcarbazole pendants around the benzene ring, shows electroluminescence of 482 nm and achieves a high external quantum efficiency of 16.6% at 1000 cd m-2 .
Safety and Hazards
When handling 3,6-Diphenyl-9H-carbazole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of future research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
Propiedades
IUPAC Name |
3,6-diphenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKGEAHIZDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985149 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diphenyl-9H-carbazole | |
CAS RN |
6654-68-8, 56525-79-2 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diphenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Q & A
Q1: How does the structure of 3,6-Diphenyl-9H-carbazole contribute to its applications in organic light-emitting diodes (OLEDs)?
A: The structure of 3,6-Diphenyl-9H-carbazole plays a crucial role in its effectiveness for OLED applications. The carbazole core acts as an electron-rich donor moiety, while the phenyl substituents can act as weak acceptors. This donor-acceptor structure facilitates intramolecular charge transfer, a key process for light emission in OLEDs []. Moreover, the bulky, non-planar structure of 3,6-Diphenyl-9H-carbazole helps to prevent aggregation in the solid state, which can lead to quenching of luminescence []. This property is particularly important for achieving high efficiency in OLED devices.
Q2: What are the advantages of using the Ullmann C–N coupling reaction to synthesize poly(arylene ether ketone)s (PAEKs) with 3,6-diphenyl-9H-carbazole pendants?
A: The Ullmann C–N coupling reaction offers several advantages for incorporating 3,6-Diphenyl-9H-carbazole pendants onto PAEKs []. Firstly, this reaction exhibits high reactivity, enabling the production of high molecular weight polymers. The high molecular weight inherited from the precursor PAEKs contributes to desirable mechanical properties, such as toughness, making the resulting PAEK-Cz membranes suitable for practical applications. Secondly, the reaction allows for control over the degree of substitution of the carbazole pendants by adjusting the monomer feed ratio, which in turn allows for tuning the glass transition temperature of the resulting polymers. This control over material properties is crucial for optimizing performance in various applications.
Q3: How does the incorporation of 3,6-Diphenyl-9H-carbazole into poly(vinyl alcohol) (PVA) enhance room-temperature phosphorescence (RTP)?
A: Incorporating 3,6-Diphenyl-9H-carbazole (DPCz) into a PVA matrix leads to significant enhancement of RTP due to a combination of factors []. Firstly, the abundance of hydrogen bonding sites in PVA helps suppress non-radiative decay pathways that would typically quench phosphorescence at room temperature. Secondly, the co-assembly of DPCz and PVA helps to minimize the energy gap between the singlet and triplet excited states (ΔEST). This smaller energy gap facilitates intersystem crossing, a crucial step for populating the triplet state necessary for phosphorescence. These combined effects result in long-lived phosphorescence and a remarkable afterglow in DPCz-doped PVA films.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


